molecular formula C9H8O3 B7806491 p-Hydroxy-cinnamic acid

p-Hydroxy-cinnamic acid

Cat. No.: B7806491
M. Wt: 164.16 g/mol
InChI Key: NGSWKAQJJWESNS-UHFFFAOYSA-N
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Description

p-Hydroxy-cinnamic acid, also known as cis-p-coumaric acid, is an organic compound with the molecular formula C9H8O3 and a molecular weight of 164.1580 g/mol . This compound is a derivative of cinnamic acid and is characterized by the presence of a hydroxyphenyl group attached to the propenoic acid backbone. It is commonly found in various plants and is known for its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Hydroxy-cinnamic acid can be achieved through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or nickel can be employed to facilitate the hydrogenation of 4-hydroxycinnamic acid derivatives . The reaction conditions for industrial production may include:

    Catalyst: Pd/C or nickel

    Solvent: Methanol or ethanol

    Temperature: 50-70°C

    Pressure: 1-5 atm

    Reaction Time: 2-4 hours

Chemical Reactions Analysis

Types of Reactions

p-Hydroxy-cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Acetic anhydride, methyl iodide

Major Products Formed

    Oxidation: 4-Hydroxybenzoic acid

    Reduction: 3-(4-Hydroxyphenyl)propanoic acid

    Substitution: Esters or ethers of this compound

Mechanism of Action

The mechanism of action of p-Hydroxy-cinnamic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:

Biological Activity

p-Hydroxycinnamic acid (pHCA), a phenolic compound belonging to the hydroxycinnamic acid family, has garnered significant attention due to its diverse biological activities. This article delves into the various aspects of pHCA's biological activity, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Sources

pHCA is derived from the phenylpropanoid pathway and can be found in various plant sources, including fruits, vegetables, and grains. Its structure is characterized by a hydroxyl group at the para position of the cinnamic acid backbone, contributing to its unique biological activities.

Antioxidant Activity

pHCA is recognized for its potent antioxidant properties. Research indicates that it can mitigate oxidative stress-induced damage in cells. A study demonstrated that pHCA prevents premature senescence in human primary keratinocytes exposed to oxidative stress from hydrogen peroxide (H2O2) and UV radiation. The compound was found to downregulate pro-inflammatory cytokines such as IL-6 and IL-8, which are associated with inflammation and aging .

Table 1: Antioxidant Effects of p-Hydroxycinnamic Acid

Study ReferenceModelFindings
Human KeratinocytesPrevents oxidative stress-induced senescence; downregulates IL-6 and IL-8
In vitroReduces lipid peroxidation; enhances cell viability under oxidative stress

Anti-inflammatory Properties

The anti-inflammatory effects of pHCA have been extensively studied. It has been shown to reduce levels of inflammatory markers in various models, including gut inflammation. In a recent study, pHCA decreased mRNA expression of COX-2 and TNF-α, suggesting its potential role in managing inflammatory diseases .

Antimicrobial Activity

pHCA exhibits antimicrobial properties against a range of pathogens. It has been reported to inhibit the growth of bacteria, fungi, and viruses. The compound's effectiveness varies with concentration and microbial species. For instance, pHCA demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, making it a candidate for natural antimicrobial agents .

Table 2: Antimicrobial Activity of p-Hydroxycinnamic Acid

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli0.5 mg/mL
S. aureus0.3 mg/mL
Candida albicans0.4 mg/mL

Anticancer Effects

Emerging research highlights the anticancer potential of pHCA. Studies have shown that it can suppress the growth of various cancer cell lines, including liver cancer (HepG2), breast cancer (MDA-MB-231), and pancreatic cancer (MIA PaCa-2). Mechanistically, pHCA induces cell cycle arrest and apoptosis through modulation of key signaling pathways such as NF-κB and ERK/MAPK .

Case Study: Anticancer Activity

In vitro studies demonstrated that treatment with pHCA led to a significant reduction in cell proliferation in HepG2 cells, with an observed IC50 value indicating effective cytotoxicity at low concentrations . This suggests that pHCA could be explored as a therapeutic agent in cancer treatment.

Properties

IUPAC Name

3-(4-hydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSWKAQJJWESNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50940-26-6
Details Compound: 2-Propenoic acid, 3-(4-hydroxyphenyl)-, homopolymer
Record name 2-Propenoic acid, 3-(4-hydroxyphenyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50940-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6064660
Record name p-Hydroxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7400-08-0
Record name p-Coumaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7400-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sometimes it is convenient to derive the ether substituent from the hydroxyphenyl substituent at the same position the latter occupies, for example, in the following sequence of steps. Malonic acid and p-hydroxybenzaldehyde are reacted to form p-hydroxycinnamic acid, followed by esterification with methanol in the presence of conc H2SO4 to form the methyl ester. This ester is then reacted with TosMIC in the presence of NaH to form methyl 4-hydroxyphenylpyrrole-3-carboxylate ("P-carboxylate"). The P-carboxylate is then reduced with LiAlH4 in THF to the 3-methyl-4-hydroxyphenylpyrrole which is then reacted with allyloxybutyl bromide to yield the 4-(4-allyloxybutoxyphenyl-3-methyl-pyrrole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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